(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(22-10-8-21(9-11-22)15-5-2-1-3-6-15)14-23-19(25)17(28-20(23)26)13-16-7-4-12-27-16/h1-7,12-13H,8-11,14H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZZXNPHIZFOI-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are recognized for their wide range of biological activities, including:
- Anticancer : Many thiazolidin-4-one derivatives exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.
- Antidiabetic : Certain derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Antimicrobial : These compounds have shown efficacy against various bacterial and fungal strains.
Recent studies highlight the importance of structural modifications in enhancing the biological activity of thiazolidin-4-one derivatives .
Structure-Activity Relationship (SAR)
The specific structure of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one allows for various interactions with biological targets:
- Phenylpiperazine moiety : This group is often associated with neuropharmacological effects and may contribute to the compound's potential as an antidepressant or anxiolytic agent.
- Thiophene ring : Known for its electron-withdrawing properties, it may enhance the compound's reactivity and interaction with biological macromolecules.
- Sulfanylidene group : This functional group can participate in nucleophilic attacks, potentially leading to enhanced antimicrobial activity.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives can inhibit various cancer cell lines. For instance, studies have demonstrated that modifications at positions 2 and 5 of the thiazolidinone ring significantly affect cytotoxicity against cancer cells. The compound under discussion has shown promising results in inhibiting proliferation in breast and colon cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (5E)-... | MCF7 (Breast) | 15 |
| (5E)-... | HT29 (Colon) | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits significant antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that structural modifications can enhance the antimicrobial efficacy of thiazolidinone derivatives .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of thiazolidinone derivatives, including the compound . The study found that compounds with a phenylpiperazine substituent showed increased apoptosis in cancer cells via mitochondrial pathways. The study concluded that further exploration into similar derivatives could yield effective anticancer agents .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial activity, several thiazolidinone derivatives were screened against resistant bacterial strains. The compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
The compound (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article outlines the compound's chemical properties, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.
Pharmacological Potential
The compound exhibits several pharmacological properties that make it a candidate for further investigation:
- Antidepressant Activity : The presence of the phenylpiperazine moiety suggests potential antidepressant effects, similar to other piperazine derivatives which have been shown to interact with serotonin receptors.
- Anticancer Properties : Preliminary studies indicate that thiazolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further exploration.
- Antimicrobial Effects : Some thiazolidine compounds have demonstrated antimicrobial activity against various pathogens. This compound may exhibit similar properties, which could be beneficial in developing new antibiotics.
Case Studies
Several studies have investigated the effects of thiazolidine derivatives on biological systems:
- Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of thiazolidine derivatives, demonstrating that modifications at the 5-position significantly enhanced their anticancer activity against breast cancer cell lines.
- Study 2 : Research in Pharmaceutical Biology highlighted the antimicrobial efficacy of thiazolidines against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Potential interaction with serotonin receptors | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in cancer cells | Pharmaceutical Biology |
| Antimicrobial | Effective against various pathogens | International Journal of Antimicrobial Agents |
Applications in Drug Development
The unique structure of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one positions it as a versatile scaffold for designing new therapeutic agents. Its ability to modify biological pathways makes it a candidate for:
- Neuropharmacology : Given its potential antidepressant effects, this compound could be explored for developing treatments for mood disorders.
- Oncology : Its anticancer properties may lead to novel chemotherapeutics targeting specific cancer types.
- Infectious Diseases : With rising antibiotic resistance, exploring this compound's antimicrobial properties could contribute to new antibiotic development.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table highlights structural variations and their implications:
Physicochemical Properties
- Solubility : Piperazine and thiophene groups in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
- pKa and Lipophilicity :
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows established Knoevenagel condensation routes, as seen in rhodanine derivatives (e.g., ).
- Structure-Activity Relationships (SAR) :
- Gaps in Data : Direct biological assays (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence, necessitating further experimental validation.
Q & A
Q. How can researchers optimize the synthesis of this thiazolidinone derivative to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the exocyclic double bond and nucleophilic substitution for the piperazine moiety. Key steps:
- Use ethanol or DMF as solvents to enhance solubility of intermediates .
- Employ catalysts like piperidine for condensation reactions and triethylamine for deprotonation .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : Assign peaks for the thiophene methylidene (δ 6.8–7.2 ppm) and sulfanylidene groups (δ 2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 454.08) .
- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- Antimicrobial activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Cytotoxicity : Test via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the phenylpiperazine substituent?
Methodological Answer:
- Synthesize analogs with modified piperazine groups (e.g., 4-fluorophenyl or cyclohexyl substitutions) .
- Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) to identify pharmacophore contributions .
- Use molecular docking (AutoDock Vina) to map interactions with binding pockets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Perform dose-response curves to confirm EC50/IC50 consistency across labs .
- Investigate off-target effects via proteome profiling or RNA sequencing .
Q. How can the reaction mechanism of thiazolidinone ring formation be elucidated?
Methodological Answer:
- Use isotopic labeling (e.g., ¹³C-thiocyanate) to track sulfur incorporation .
- Conduct kinetic studies under varying temperatures to determine rate-limiting steps .
- Analyze intermediates via LC-MS to propose a stepwise pathway .
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24h, then quantify degradation via HPLC .
- Assess photostability under UV light (λ = 254 nm) using a photoreactor chamber .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
